Benzyl-PEG6-bromide
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Overview
Description
Benzyl-PEG6-bromide is a heterobifunctional polyethylene glycol (PEG) linker that contains a benzyl group and a bromide group. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins via the ubiquitin-proteasome system . The molecular formula of this compound is C19H31BrO6, and it has a molecular weight of 435.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl-PEG6-bromide can be synthesized through a multi-step process involving the reaction of benzyl alcohol with polyethylene glycol (PEG) and subsequent bromination. The general synthetic route involves the following steps:
Esterification: Benzyl alcohol reacts with PEG in the presence of an acid catalyst to form benzyl-PEG.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG6-bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols, forming new covalent bonds.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid, and reduction to form benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., ethylenediamine), thiols (e.g., cysteine), and alcohols (e.g., methanol).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted PEG derivatives.
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzyl alcohol.
Scientific Research Applications
Benzyl-PEG6-bromide has a wide range of applications in scientific research, including:
Mechanism of Action
The primary mechanism of action of Benzyl-PEG6-bromide involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Benzyl-PEG4-bromide: A shorter PEG linker with similar properties but different chain length.
Benzyl-PEG8-bromide: A longer PEG linker with similar properties but different chain length.
Methoxy-PEG6-bromide: A PEG linker with a methoxy group instead of a benzyl group.
Uniqueness: Benzyl-PEG6-bromide is unique due to its specific chain length and functional groups, which provide optimal flexibility and reactivity for bioconjugation and PROTAC synthesis. The benzyl group offers additional hydrophobic interactions, enhancing the binding affinity and specificity of the resulting conjugates .
Biological Activity
Benzyl-PEG6-bromide (CAS NO.: 1449202-44-1) is a polyethylene glycol (PEG)-based linker that has garnered attention in the field of drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound serves as a crucial component in the development of targeted therapies by facilitating the selective degradation of proteins through the ubiquitin-proteasome system. This article explores the biological activity of this compound, highlighting its antibacterial properties, applications in PROTACs, and relevant case studies.
1.1 Study Findings
A study evaluated various benzyl bromide derivatives for their antibacterial efficacy against multiple bacterial strains. The results showed:
Compound | Tested Strains | Inhibition Zone (mm) |
---|---|---|
Bromo 1a | S. aureus | 17 |
E. faecalis | 11 | |
S. pyogenes | 15 | |
E. coli | 7 | |
Bromo 1b | S. aureus | 9 |
E. faecalis | 8 | |
Bromo 1c | C. albicans | High activity |
The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 mg/mL to 4 mg/mL against various strains, indicating their potential as effective antibacterial agents .
2. Applications in PROTACs
This compound is primarily recognized for its role as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation. This mechanism is particularly valuable in cancer therapy and other diseases where protein overexpression or malfunction is a contributing factor.
PROTACs consist of two ligands connected by a linker like this compound:
- One ligand targets an E3 ubiquitin ligase.
- The other ligand binds to the target protein.
This dual binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
3.1 Synthesis and Characterization
Research has demonstrated effective methods for synthesizing this compound, highlighting its utility in various biochemical applications. For instance, it has been used to create functionalized PEG derivatives that enhance drug delivery systems .
3.2 Comparative Studies
In comparative studies involving other PEG-based linkers, this compound has shown improved solubility and biocompatibility, making it a favorable choice for researchers developing targeted therapies .
4. Conclusion
This compound represents a significant advancement in drug development, particularly within the realm of targeted therapies through PROTAC technology. Its demonstrated antibacterial properties, combined with its role as an effective linker in PROTAC synthesis, position it as a valuable compound in contemporary biomedical research.
5. Future Directions
Future research should focus on:
- Expanding the understanding of this compound's biological activity across different cell lines.
- Exploring its potential applications beyond PROTACs.
- Investigating its interactions with various biological systems to enhance therapeutic efficacy.
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31BrO6/c20-6-7-21-8-9-22-10-11-23-12-13-24-14-15-25-16-17-26-18-19-4-2-1-3-5-19/h1-5H,6-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHESJGULKUNTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31BrO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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